molecular formula C9H8FIN2 B2905130 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile CAS No. 1402390-57-1

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B2905130
CAS No.: 1402390-57-1
M. Wt: 290.08
InChI Key: RRPNRVURZJQEBU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile typically involves the introduction of fluorine and iodine atoms onto the pyridine ring. One common method involves the reaction of 3-fluoropyridine with iodine in the presence of a base such as lithium diisopropylamide in a solvent like tetrahydrofuran. The reaction is carried out at low temperatures, typically around -70°C, to ensure the selective introduction of the iodine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of the iodine atom makes the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical nucleophiles include fluoride ions, hydroxide ions, and amines. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 2-(3-Fluoro-4-fluoropyridin-2-yl)-2-methylpropanenitrile, while oxidation reactions may produce various oxidized derivatives of the compound.

Scientific Research Applications

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-iodopyridine: Similar in structure but lacks the nitrile and methyl groups.

    2-Fluoro-4-iodopyridine: Similar but with different substitution patterns on the pyridine ring.

    2-(3-Fluoro-4-chloropyridin-2-yl)-2-methylpropanenitrile: Similar but with a chlorine atom instead of iodine.

Uniqueness

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile is unique due to the combination of fluorine and iodine atoms on the pyridine ring, along with the presence of the nitrile and methyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-(3-fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNRVURZJQEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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